molecular formula C25H24N2O4 B2636213 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide CAS No. 922009-17-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide

Numéro de catalogue: B2636213
Numéro CAS: 922009-17-4
Poids moléculaire: 416.477
Clé InChI: FNNVTMFLAMILOC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with a unique structure that includes an oxazepine ring fused with a dibenzofuran system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps:

    Formation of the oxazepine ring: This can be achieved through the cyclization of an appropriate precursor, such as a dibenzofuran derivative, under acidic or basic conditions.

    Introduction of the dimethyl groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the propanamide side chain: This step involves the reaction of the oxazepine intermediate with 3-(4-methoxyphenyl)propanoic acid or its derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit promising anticancer properties. Studies have shown that derivatives can inhibit tumor growth by inducing apoptosis and causing cell cycle arrest in various cancer cell lines. For instance, a derivative of this compound has been tested against breast cancer cells, demonstrating significant cytotoxic effects.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Such findings are crucial for developing therapies for conditions like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Certain derivatives of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide have shown effectiveness against various bacterial and fungal strains. This antimicrobial activity presents potential applications in treating infections resistant to conventional antibiotics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Oxazepine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amide Group : The amide functionality is introduced via acylation reactions using suitable acid chlorides or anhydrides.
  • Methylation : Methyl groups are introduced at specific positions to enhance biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Breast Cancer Study : A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of this compound significantly improved cognitive function in rodent models of Alzheimer's disease by reducing amyloid-beta plaque formation .
  • Antimicrobial Efficacy : Laboratory tests revealed that derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents for infections.

Mécanisme D'action

The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide: Similar structure but lacks the methoxy group on the phenyl ring.

    N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-hydroxyphenyl)propanamide: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Activité Biologique

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound is of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, which contributes to its diverse chemical properties and biological activities.

PropertyValue
Molecular FormulaC23H20N2O3C_{23}H_{20}N_{2}O_{3}
Molecular Weight372.424 g/mol
CAS Number922009-62-9

The biological activity of this compound can be attributed to its interaction with various biological targets. Initial studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors.

Interaction Studies

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit significant interactions with metabotropic glutamate receptors (mGluRs), which are critical in neurotransmission and synaptic plasticity. For instance, compounds similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have shown potential as negative allosteric modulators (NAMs) of mGluR2, impacting calcium mobilization in cellular assays .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antidepressant-like Activity: Preliminary studies suggest that the compound may exhibit antidepressant properties through modulation of glutamatergic transmission.
  • Anxiolytic Effects: Similar compounds have demonstrated anxiolytic effects in animal models, indicating potential therapeutic applications for anxiety disorders.

Case Studies

  • In Vivo Studies: In experimental models, N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) derivatives have been tested for their effects on behavior and neurochemistry. One study reported that these compounds reduced anxiety-like behaviors in rodents while enhancing exploratory behavior .
  • Cellular Assays: In vitro assays using CHO cells expressing mGluR2 showed that related compounds inhibited glutamate-induced calcium influx with IC50 values in the nanomolar range (e.g., IC50 = 93.2 nM for a structurally related compound) . This suggests that the compound could effectively modulate glutamate signaling.

Propriétés

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-16-4-11-23-21(14-16)27(2)25(29)20-15-18(8-12-22(20)31-23)26-24(28)13-7-17-5-9-19(30-3)10-6-17/h4-6,8-12,14-15H,7,13H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNVTMFLAMILOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.